molecular formula C19H21N3O2 B2722951 (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one CAS No. 2097940-21-9

(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2722951
CAS No.: 2097940-21-9
M. Wt: 323.396
InChI Key: YHVKUBWITRVHNJ-CMDGGOBGSA-N
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Description

(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential kinase inhibitor scaffold. Its structure is characterized by a (2E)-3-phenylprop-2-en-1-one (chalcone) backbone linked to a 2,6-dimethylpyrimidin-4-yl group via a pyrrolidin-3-yloxy linker. The pyrimidine moiety is a common pharmacophore found in many small molecule kinase inhibitors , suggesting this compound may interact with ATP-binding sites of various protein kinases. The specific substitution pattern on the pyrimidine ring and the trans (E) configuration of the chalcone double bond are critical for conferring selectivity and potency. This molecule is primarily utilized in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions like cancer and inflammatory diseases. Researchers value this compound for probing biological pathways, such as the JAK-STAT signaling pathway , where pyrimidine-based inhibitors have shown considerable efficacy. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-18(21-15(2)20-14)24-17-10-11-22(13-17)19(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVKUBWITRVHNJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly as a dopamine D1 receptor ligand. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2

This structure features a pyrrolidine ring substituted with a 2,6-dimethylpyrimidine moiety, which is believed to enhance its biological activity.

1. Dopamine D1 Receptor Activity

Research indicates that this compound acts as a selective ligand for dopamine D1 receptors. Dopamine receptors are critical in various neurological processes, and their modulation can influence conditions such as schizophrenia and Parkinson's disease. The compound's affinity for the D1 receptor suggests its potential utility in treating dopaminergic dysfunctions .

2. Anticonvulsant Activity

Similar compounds have shown anticonvulsant properties in various animal models. For instance, derivatives of cinnamamide have demonstrated effectiveness in seizure models, suggesting that the structural components present in this compound may also confer similar protective effects against seizures .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and potentially GABAergic pathways. This dual action could explain its anticonvulsant and neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResult/FindingsReference
Dopamine D1 LigandBinding AssaysHigh affinity for D1 receptors
AnticonvulsantMaximal Electroshock TestED50 = 44.46 mg/kg (mice)
CytotoxicityHepG2 and H9c2 Cell LinesSafe up to 100 µM concentration

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic concentrations. In vitro studies have shown no significant mutagenic effects in standard assays .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural components. Research indicates that derivatives of pyrrolidinyl and pyrimidinyl compounds often possess significant biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, studies on pyrrolidine derivatives indicate their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the pyrimidine ring is associated with antimicrobial activity. Compounds structurally related to (2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one have been reported to exhibit activity against both bacterial and fungal strains .

Agricultural Applications

The compound's herbicidal properties have been explored in agricultural research. The incorporation of phenyl and pyrimidine groups enhances its effectiveness as a herbicide, targeting specific weed species while minimizing harm to crops .

Enzyme Inhibition

Research has indicated that compounds with similar scaffolds can act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation. The inhibition of enzymes such as cyclooxygenases and lipoxygenases by related compounds suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. The research focused on synthesizing a series of derivatives and evaluating their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure increased potency against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a series of pyrimidine-containing compounds and assessed their antimicrobial activity against a panel of pathogens, including Staphylococcus aureus and Candida albicans. The findings revealed that the introduction of specific substituents enhanced the antimicrobial properties significantly .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound Pyrrolidin-1-yl-enone 2,6-Dimethylpyrimidin-4-yloxy, phenyl Pyrimidine enhances π-π stacking; methyl groups reduce polarity.
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d) Phthalazine-enone 2,4-Diaminopyrimidin-5-ylmethyl, s-butyl, dimethoxyphenyl Diaminopyrimidine enables hydrogen bonding; methoxy groups improve lipophilicity.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Pyrrolidinyl-diazenyl-enone 4-Methoxyphenyl, azo (diazenyl) linker Azo group introduces photoresponsive behavior; methoxy enhances solubility.
4-(4-(4-(2-Cyanoethenyl)-2,6-dimethylphenylamino)-2-pyrimidinyl)pyrrolidin-3-yl)benzene-1,3,5-trione (Patent) Pyrrolidinyl-pyrimidine-trione 2-Cyanoethenyl, benzene-1,3,5-trione Cyano group stabilizes enone via electron withdrawal; trione increases polarity.

Physicochemical Properties

  • Melting Points: Compound 6d exhibits a melting point of 122–124°C, indicative of moderate crystallinity due to hydrogen-bonding diaminopyrimidine and rigid phthalazine . The target compound’s melting point is unreported but likely lower due to fewer polar groups.
  • IR Spectroscopy: Target Compound: Expected C=O stretch ~1630–1670 cm⁻¹ and C=C stretch ~1600 cm⁻¹. Methyl groups (pyrimidine) show C-H stretches ~2850–2950 cm⁻¹. 6d : Distinct N-H stretches (3469, 3371 cm⁻¹) from diaminopyrimidine; C=O at 1634 cm⁻¹. 3FP : Azo group (N=N) may show stretches ~1400–1600 cm⁻¹; methoxy C-O ~1250 cm⁻¹.

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